molecular formula C13H12N2O B11763167 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole

2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B11763167
M. Wt: 212.25 g/mol
InChI Key: WMUCHUPLOSUDPQ-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that features both furan and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylamine with 4,5-dimethyl-1,2-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating bacteriostatic effects against Escherichia coli and strong activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Case Study: Antimicrobial Testing

  • Pathogen : Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) : < 1 µg/mL for several derivatives.
  • Mechanism of Action : Molecular docking studies suggest binding to critical enzymes involved in bacterial metabolism, such as FtsZ proteins and pyruvate kinases .

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been explored. Studies have shown that derivatives of benzimidazole can target specific cellular pathways involved in tumor growth. The dual moiety structure of this compound enhances its potential as an anticancer agent by interacting with multiple biological targets .

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science. Its structural characteristics allow for the development of novel materials with enhanced electrical and optical properties. Research into the synthesis of derivatives has shown promising results in creating materials suitable for electronic applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both furan and benzimidazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .

Biological Activity

2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound notable for its dual structural features, which include both furan and benzimidazole moieties. Its molecular formula is C13H12N2OC_{13}H_{12}N_{2}O, and it has a molecular weight of 212.25 g/mol. The unique arrangement of its atoms contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Research indicates that this compound exhibits significant biological activities primarily through its interactions with various biological targets. These interactions may involve binding to specific enzymes or receptors, disrupting essential metabolic pathways or cellular structures. Molecular docking studies have suggested potential mechanisms through which this compound exerts its biological effects, including interactions with enzymes involved in critical metabolic pathways .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In studies, it was reported to be bacteriostatic against Escherichia coli, indicating that it inhibits bacterial growth without killing the bacteria outright . The minimum inhibitory concentration (MIC) values for various strains have been evaluated, demonstrating the compound's potential against certain pathogens.

Pathogen MIC (µg/mL)
E. coli> 31.1
Staphylococcus aureus< 1
Candida albicans15.6

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the compound's effectiveness against various cancer cell lines. The results indicated varying levels of antiproliferative activity, suggesting potential applications in cancer therapy .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance, modifications to the compound's structure have led to enhanced activity against specific cancer cell lines and improved antimicrobial properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazoleSimilar structure but different furan positionVaries; less potent than the target compound
5,6-Dimethyl-1H-benzo[d]imidazoleLacks furan moietyGenerally lower reactivity and activity
2-(Thiophen-3-yl)-5,6-dimethyl-1H-benzo[d]imidazoleContains thiophene instead of furanAltered electronic properties; varied activity

The dual moiety structure of this compound imparts distinct chemical reactivity and biological activity compared to these similar compounds .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-(furan-2-yl)-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C13H12N2O/c1-8-6-10-11(7-9(8)2)15-13(14-10)12-4-3-5-16-12/h3-7H,1-2H3,(H,14,15)

InChI Key

WMUCHUPLOSUDPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CO3

Origin of Product

United States

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